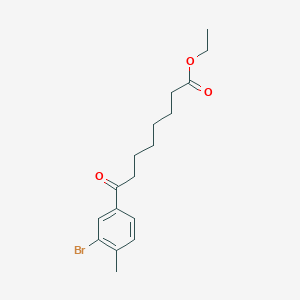

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate

CAS No.: 898776-90-4

Cat. No.: VC2303251

Molecular Formula: C17H23BrO3

Molecular Weight: 355.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 898776-90-4 |

|---|---|

| Molecular Formula | C17H23BrO3 |

| Molecular Weight | 355.3 g/mol |

| IUPAC Name | ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate |

| Standard InChI | InChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(2)15(18)12-14/h10-12H,3-9H2,1-2H3 |

| Standard InChI Key | UDSKLKVXELFLEF-UHFFFAOYSA-N |

| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)Br |

| Canonical SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)Br |

Introduction

Chemical Identity and Physical Properties

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate is characterized by several identifying parameters and physical properties that define its behavior in various chemical environments.

Identification Parameters

The compound can be identified through several standardized chemical identifiers as detailed in the following table:

| Parameter | Value |

|---|---|

| CAS Number | 898776-90-4 |

| Molecular Formula | C₁₇H₂₃BrO₃ |

| Molecular Weight | 355.27 g/mol |

| IUPAC Name | ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate |

| SMILES | CCOC(=O)CCCCCCC(=O)C1=CC(=C(C=C1)C)Br |

| InChI | InChI=1S/C17H23BrO3/c1-3-21-17(20)9-7-5-4-6-8-16(19)14-11-10-13(2)15(18)12-14/h10-12H,3-9H2,1-2H3 |

| InChIKey | UDSKLKVXELFLEF-UHFFFAOYSA-N |

| PubChem CID | 24727479 |

Physicochemical Properties

Understanding the physical and chemical properties of ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate is essential for predicting its behavior in various experimental and application contexts:

| Property | Value |

|---|---|

| Physical State | Solid |

| Density | 1.229 g/cm³ |

| Boiling Point | 436.1°C at 760 mmHg |

| Flash Point | 217.5°C |

| LogP | 4.84390 |

| PSA (Polar Surface Area) | 43.37000 |

| Refractive Index | 1.518 |

| Precise Mass | 354.08300 |

| Solubility | More soluble in organic solvents than water |

The compound's high boiling point of 436.1°C indicates low volatility under standard conditions. Its LogP value of approximately 4.84 suggests high lipophilicity, which corresponds to better solubility in organic solvents than in aqueous environments . These properties are important considerations when designing experimental procedures involving this compound.

Structural Features

Molecular Structure

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate possesses several important structural features that contribute to its chemical reactivity and potential applications:

-

An ethyl ester group at one terminus

-

An 8-carbon (octanoic) aliphatic chain

-

A ketone functional group connecting the aliphatic chain to the aromatic moiety

-

A 3-bromo-4-methylphenyl group

The bromine atom at the 3-position of the phenyl ring serves as a valuable chemical handle for further modifications, making this compound particularly useful in organic synthesis . The methyl group at the 4-position can influence the electronic properties of the aromatic ring, potentially affecting the reactivity of the bromine substituent .

Applications and Research Relevance

Research Applications

Ethyl 8-(3-bromo-4-methylphenyl)-8-oxooctanoate is primarily used for research purposes, with several potential applications:

-

Synthetic Intermediate: The compound can serve as a building block in the synthesis of more complex molecules, particularly where the bromine substituent provides a site for further functionalization

-

Drug Discovery: The compound's structure makes it potentially valuable in medicinal chemistry research, where structural variations can be explored to develop structure-activity relationships

-

Chemical Biology: The compound may serve as a precursor in the development of probes for biological studies

Specialized Applications

In advanced research contexts, compounds with similar structural features have been utilized in the development of Proteolysis Targeting Chimeras (PROTACs) and other chemical biology tools . The bromine at position 3 of the phenyl ring can serve as a chemical handle for attaching additional substituents, potentially enabling the conversion of the base structure into more complex molecular architectures .

| Supplier | Catalog Number | Purity | Physical Form |

|---|---|---|---|

| AK Scientific | 0238DC | Not specified | Solid |

| Ambeed | A986498 | ≥95% | Not specified |

| Vulcanchem | VC2303251 | Not specified | White solid |

| Rieke Metals | Not specified | 97% | Not specified |

Commercial availability enables researchers to obtain this compound for various research applications without the need for in-house synthesis, although pricing may vary based on quantity and supplier.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume